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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 2-

methylthioadenosine-5'-diphosphate (2-MeSADP), a potent agonist for several P2Y purinergic

receptors. This document delves into the structure-activity relationships, pharmacological

properties, and experimental evaluation of these compounds, offering valuable insights for

researchers and professionals engaged in drug discovery and development targeting P2Y

receptors.

Introduction to 2-Methylthio-ADP and its Analogues
2-Methylthioadenosine-5'-diphosphate (2-MeSADP) is a synthetic analogue of adenosine-5'-

diphosphate (ADP) that exhibits high potency at several P2Y receptor subtypes, particularly

P2Y1, P2Y12, and P2Y13.[1][2] These G protein-coupled receptors (GPCRs) are crucial in

various physiological processes, most notably platelet aggregation, making them significant

targets for antithrombotic therapies.[3][4] Structural modifications of 2-MeSADP have led to the

development of a wide array of analogues with varied potencies and selectivities, providing

valuable tools for dissecting the roles of individual P2Y receptor subtypes and serving as leads

for novel therapeutics.

P2Y Receptor Subtypes and Signaling Pathways
The actions of 2-MeSADP and its analogues are mediated through their interaction with

specific P2Y receptors. The primary receptors of interest are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b605492?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC1565376/
https://www.guidetopharmacology.org/GRAC/FamilyIntroductionForward?familyId=52
https://pubmed.ncbi.nlm.nih.gov/27413802/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


P2Y1 Receptor: Coupled to Gq/11, its activation leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily

responsible for initiating platelet shape change and transient aggregation.[5]

P2Y12 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in

cAMP alleviates the inhibition of platelet activation and contributes to the sustained and

amplified aggregation response.[6]

P2Y13 Receptor: Also coupled to Gi/o, this receptor is activated by ADP and 2-MeSADP.[7]

[8]

The distinct signaling cascades initiated by P2Y1 and P2Y12 receptors are critical for the full

physiological response to ADP in platelets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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